7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Effects
Oral Anticancer Drug S-1 : S-1 is a novel oral anticancer drug, enhancing tumor-selective toxicity of 5-fluorouracil through biochemical modulation. This drug shows promise in treating advanced gastric cancer with tolerable adverse reactions, highlighting the importance of pharmacokinetic and dynamic studies in developing effective cancer therapies (Sakata et al., 1998).
Vasopressin Receptor Antagonists : Studies on vasopressin receptor antagonists, such as YM087 and OPC-31260, demonstrate their potential in treating conditions like hyponatremia and heart failure by manipulating water reabsorption and vascular functions. These findings underline the therapeutic potential of targeting vasopressin receptors in various diseases (Burnier et al., 1999).
Diagnostic and Therapeutic Applications
2-13C-uracil Breath Test (UrBT) : The UrBT, utilized to assess dihydropyrimidine dehydrogenase activity, could predict the antitumor effect of S-1 in cancer patients. This approach exemplifies how biochemical and genetic markers can guide personalized cancer treatment strategies (Ishii et al., 2010).
Flumazenil and Bispectral Index Monitoring : Research on flumazenil, a benzodiazepine antagonist, suggests its potential to reverse sedative effects and accelerate recovery from anesthesia, indicating its utility in clinical anesthesia management (Dahaba et al., 2009).
Properties
IUPAC Name |
7-fluoro-4-(oxolan-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-1-2-14-12(7-13)9-16(4-6-18-14)8-11-3-5-17-10-11/h1-2,7,11H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATIUAZZHHQRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.